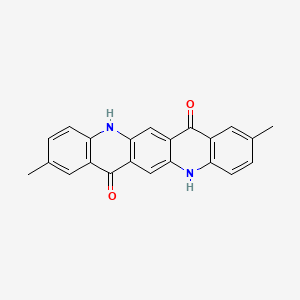

2,9-Dimethylquinacridone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWSZJSDZKWQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052655 | |

| Record name | C.I. Pigment Red 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

980-26-7 | |

| Record name | Pigment Red 122 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIMETHYLQUINACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,9-Dimethylquinacridone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2,9-dimethylquinacridone, a high-performance organic pigment commercially known as Pigment Red 122. This document delves into the fundamental chemical principles, detailed experimental protocols, and comparative analysis of the primary manufacturing routes. Authored from the perspective of a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying scientific rationale for key experimental choices, offering field-proven insights for researchers and professionals in chemistry and materials science. The synthesis of this vibrant magenta pigment, with the chemical formula C₂₂H₁₆N₂O₂, is a multi-step process that demands precise control over reaction conditions to achieve the desired crystal morphology and coloristic properties.[1] This guide will explore the traditional thermal and acid-catalyzed cyclization methods, as well as alternative and emerging synthetic strategies, providing a robust resource for both laboratory-scale synthesis and industrial production considerations.

Introduction: The Significance of this compound

This compound, belonging to the quinacridone class of pigments, is renowned for its exceptional lightfastness, thermal stability, and chemical resistance.[1] These properties have established it as a benchmark pigment in demanding applications such as automotive coatings, high-end industrial paints, plastics, and printing inks.[1] The core structure of quinacridone, a pentacyclic aromatic system, is responsible for its inherent stability, while the methyl groups at the 2 and 9 positions of the dimethyl derivative modulate its electronic properties, resulting in its characteristic magenta hue. A deeper understanding of its synthesis is crucial for optimizing its performance characteristics and exploring novel applications.

The Predominant Synthetic Pathway: From Succinate to Pigment

The most established and industrially significant route to this compound begins with the synthesis of a key intermediate, 2,5-bis(p-toluidino)terephthalic acid (DTTA). This intermediate is then subjected to a cyclization reaction to form the final quinacridone structure. This pathway can be conceptually divided into two primary stages.

Stage 1: Synthesis of the Key Intermediate, 2,5-Bis(p-toluidino)terephthalic Acid (DTTA)

The synthesis of DTTA is a critical step that dictates the purity and yield of the final pigment. The common industrial method involves the condensation of dimethyl succinylsuccinate (DMSS) with p-toluidine.

Causality of Experimental Choices:

-

Starting Materials: Dimethyl succinate is a readily available diester that undergoes self-condensation in the presence of a strong base like sodium methoxide to form DMSS. This reaction is a classic example of a Dieckmann condensation. p-Toluidine is chosen for its specific chemical structure, which ultimately leads to the desired 2,9-dimethyl substitution on the quinacridone ring.

-

Reaction Conditions: The condensation of DMSS with p-toluidine is typically carried out in an inert solvent at elevated temperatures. The use of an acid catalyst, such as hydrochloric acid, facilitates the initial reaction. Subsequent oxidation, often with air or a chemical oxidizing agent like hydrogen peroxide, is necessary to form the aromatic terephthalic acid backbone.[2] The pH of the reaction mixture is carefully controlled throughout the process to ensure the desired product precipitates and to minimize the formation of by-products.

Experimental Protocol: Synthesis of DTTA

-

Condensation: In a suitable reaction vessel, charge ethanol, followed by dimethyl succinylsuccinate and molten p-toluidine. Add hydrochloric acid and heat the mixture to reflux for 30-40 minutes.

-

Basification and Oxidation: Cool the reaction mixture and slowly add a sodium hydroxide solution. Reheat the mixture and add hydrogen peroxide dropwise.

-

Isolation and Purification: After the reaction is complete, the intermediate is precipitated by adjusting the pH. The crude product is then filtered, washed, and dried.

| Parameter | Value/Condition | Rationale |

| Starting Materials | Dimethyl succinylsuccinate, p-Toluidine | Precursors for the DTTA structure |

| Solvent | Ethanol | Provides a suitable reaction medium |

| Catalyst | Hydrochloric Acid | Promotes the initial condensation reaction |

| Oxidizing Agent | Hydrogen Peroxide | Forms the aromatic terephthalic acid core |

| Temperature | Reflux | Accelerates the reaction rate |

Stage 2: Cyclization of DTTA to this compound

The final and most critical step is the intramolecular cyclization of DTTA to form the pentacyclic quinacridone system. This is an acid-catalyzed dehydration reaction, and the choice of the cyclizing agent is paramount to the success of the synthesis.

Polyphosphoric acid (PPA) is the most widely used and effective reagent for this transformation.

Causality of Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves a dual role as both a solvent and a powerful dehydrating agent.[3] Its high viscosity and acidic nature promote the intramolecular Friedel-Crafts-type acylation, where the carboxylic acid groups of DTTA attack the aromatic rings of the p-toluidine moieties, leading to the formation of the quinacridone structure with the elimination of two molecules of water.

-

Temperature Control: The reaction temperature is a critical parameter. It must be high enough to overcome the activation energy of the cyclization but not so high as to cause degradation or unwanted side reactions. A typical temperature range is 120-140 °C.[4]

Experimental Protocol: PPA-Catalyzed Cyclization of DTTA

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, heat polyphosphoric acid to approximately 90 °C.

-

Addition of DTTA: Slowly add the prepared 2,5-bis(p-toluidino)terephthalic acid (DTTA) to the hot PPA while stirring.

-

Cyclization Reaction: Raise the temperature to 130 °C and maintain it for 4 hours to complete the ring-closure reaction.[4]

-

Work-up and Isolation: Cool the reaction mixture to around 70 °C and slowly pour it into water with vigorous stirring. The crude this compound will precipitate out of the solution.

-

Purification: The precipitate is then filtered, washed with water until neutral, and dried to yield the final product.[4]

Diagram of the PPA-Catalyzed Cyclization Pathway

Caption: PPA-catalyzed cyclization of DTTA.

While PPA is highly effective, its corrosive nature and the difficulty in handling its viscous solutions have prompted research into alternative cyclization agents. Solid acids, for example, have been investigated as recyclable and less corrosive alternatives.[2] The fundamental principle remains the same: providing a sufficiently acidic environment to catalyze the intramolecular dehydration.

An Alternative Synthetic Strategy: Ring Closure Followed by Oxidation

An alternative and noteworthy pathway to this compound involves an initial ring-closure reaction to form 2,9-dimethyl-6,13-dihydroquinacridone, which is then oxidized to the final product.[5] This approach can offer advantages in terms of controlling the final crystal structure and purity of the pigment.

Synthesis of 2,9-Dimethyl-6,13-dihydroquinacridone

The synthesis of the dihydro intermediate follows a similar initial condensation of DMSS and p-toluidine, but the subsequent cyclization is carried out under conditions that do not promote immediate oxidation.

Experimental Protocol: Synthesis of 2,9-Dimethyl-6,13-dihydroquinacridone

A detailed protocol for this specific intermediate can be found in various patents, often involving the cyclization of the dialkyl ester of 2,5-di-p-toluidino-3,6-dihydroterephthalic acid.

Oxidation of 2,9-Dimethyl-6,13-dihydroquinacridone

The final step in this pathway is the oxidation of the dihydro intermediate. This can be achieved using various oxidizing agents in a basic medium.

Causality of Experimental Choices:

-

Oxidizing Agents: A common and effective method is air oxidation, where air is bubbled through a heated solution of the dihydroquinacridone in a high-boiling solvent like dimethyl sulfoxide (DMSO) in the presence of a base (e.g., potassium hydroxide) and a catalyst.[6] Alternatively, chemical oxidizing agents such as hydrogen peroxide can be employed, offering a more controlled and potentially "greener" oxidation process.[5]

-

Catalyst: The use of a catalyst, such as anthraquinone-2-sulfonic acid sodium salt, can significantly accelerate the rate of oxidation, leading to shorter reaction times and higher yields.[6]

-

Solvent and Base: A high-boiling polar aprotic solvent like DMSO is often used to dissolve the dihydro intermediate and facilitate the reaction. A strong base is required to deprotonate the N-H groups, which is a key step in the oxidation mechanism.

Experimental Protocol: Oxidation of the Dihydro Intermediate

-

Reaction Setup: In a flask equipped with a stirrer, condenser, thermometer, and gas inlet tube, charge 2,9-dimethyl-6,13-dihydroquinacridone, dimethyl sulfoxide, aqueous potassium hydroxide solution, water, and anthraquinone-2-sulfonic acid sodium salt monohydrate.[6]

-

Oxidation: Introduce air over the surface of the stirred reaction mixture and heat to approximately 82 °C. Maintain these conditions for about 2 hours.[6]

-

Isolation: After the reaction is complete, the mixture is typically poured into a non-solvent like methanol to precipitate the this compound.

-

Purification: The precipitated pigment is then filtered, washed thoroughly, and dried.

Diagram of the "Oxidation Last" Synthetic Pathway

Sources

- 1. Buy this compound | 980-26-7 [smolecule.com]

- 2. CN106398274A - Synthetic process of pigment red 122 - Google Patents [patents.google.com]

- 3. ccsenet.org [ccsenet.org]

- 4. CN102942802A - Preparing method of pigment red 122 - Google Patents [patents.google.com]

- 5. CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment - Google Patents [patents.google.com]

- 6. US5286863A - Oxidation process for preparing quinacridone pigments - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,9-Dimethylquinacridone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,9-Dimethylquinacridone, a prominent member of the quinacridone family of pigments, is a high-performance organic compound valued for its vibrant magenta hue, exceptional stability, and unique solid-state properties. This technical guide provides a comprehensive exploration of the physical and chemical characteristics of this compound, offering a deep dive into its synthesis, molecular and crystal structure, spectroscopic behavior, and thermal and electrochemical properties. Designed for researchers and professionals in materials science and drug development, this document synthesizes fundamental principles with practical experimental insights to facilitate a thorough understanding and application of this versatile molecule.

Introduction

Quinacridone pigments, first introduced in the mid-20th century, represent a significant class of industrial organic colorants known for their outstanding lightfastness, thermal stability, and chemical resistance.[1] Among these, this compound (C.I. Pigment Red 122) is distinguished by its brilliant bluish-red shade and superior performance characteristics.[2] Its pentacyclic aromatic core, featuring two methyl substituents, gives rise to a unique combination of properties that extend beyond its use as a pigment into the realm of organic electronics, including applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1]

This guide aims to provide a detailed technical overview of this compound, moving beyond a simple compilation of data to explain the underlying scientific principles and experimental considerations.

Molecular Structure and Identification

The foundational step in understanding the properties of this compound is a firm grasp of its molecular architecture.

graph "Molecular_Structure" {

layout=neato;

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70423&t=l", imagescale=true, labelloc=b];

"this compound" [label="this compound"];

}

Figure 1: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |

| CAS Number | 980-26-7 |

| Molecular Formula | C₂₂H₁₆N₂O₂ |

| Molecular Weight | 340.37 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C |

| InChI Key | TXWSZJSDZKWQAU-UHFFFAOYSA-N |

Synthesis and Purification

The industrial synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve the desired polymorphic form and particle size, which are critical for its pigmentary properties.

Synthesis of the Precursor: 2,5-di(p-toluidino)terephthalic acid

The primary precursor for this compound is 2,5-di(p-toluidino)terephthalic acid. A common synthetic route involves the reaction of a succinylsuccinate ester with p-toluidine.

Experimental Protocol: Synthesis of 2,5-di(p-toluidino)terephthalic acid

-

Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine dimethyl succinylsuccinate, 1-butanol, and a catalytic amount of concentrated sulfuric acid.

-

Transesterification: Heat the mixture under a nitrogen atmosphere at approximately 140°C for 2 hours to facilitate transesterification.

-

Aniline Condensation: After cooling, add p-toluidine to the reaction mixture. Purge with nitrogen and heat at around 75°C for 1 hour.

-

Oxidative Aromatization: Add acetic acid and heat to reflux. Introduce a stream of air into the reaction mixture for 4 hours to promote oxidation.

-

Saponification and Precipitation: Add solid potassium hydroxide and continue to reflux for another hour. After cooling, add water and adjust the pH to 2.5-3 with sulfuric acid to precipitate the product.

-

Isolation and Purification: The resulting dark-violet precipitate of 2,5-di(p-toluidino)terephthalic acid is filtered, washed with water, and dried.

Cyclization and Oxidation to this compound

The synthesized 2,5-di(p-toluidino)terephthalic acid is then subjected to cyclization and oxidation to yield the final this compound pigment.

Experimental Protocol: Cyclization and Oxidation

-

Cyclization: 2,5-di(p-toluidino)terephthalic acid is heated in polyphosphoric acid at approximately 140°C for 3 hours to induce ring closure, forming 2,9-dimethyl-6,13-dihydroquinacridone.[3]

-

Oxidation: The dihydroquinacridone intermediate is then oxidized. A common method involves heating the intermediate in a basic solution (e.g., potassium hydroxide in dimethyl sulfoxide) in the presence of a catalyst (e.g., anthraquinone-2-sulfonic acid sodium salt) while bubbling air through the mixture.[4] Alternatively, hydrogen peroxide can be used as the oxidizing agent.[4]

-

Pigment Finishing: The crude this compound is then subjected to "finishing" steps, which may include solvent treatment or milling, to control the crystal form and particle size distribution.

Sources

The Crystal Structure of 2,9-Dimethylquinacridone Polymorphs: A Guide to Synthesis, Characterization, and Solid-State Properties

An In-depth Technical Guide for Researchers

Abstract

2,9-Dimethylquinacridone (C₂₂H₁₆N₂O₂), widely known in industry as Pigment Red 122, is a high-performance organic pigment prized for its vibrant bluish-red hue, exceptional lightfastness, and thermal stability.[1][2] Like many quinacridone derivatives, its solid-state properties are critically dependent on its crystal packing, a phenomenon known as polymorphism. The ability to control and characterize these different crystalline forms is paramount for ensuring consistent performance in applications ranging from automotive coatings and plastics to advanced organic electronics.[3][4] This technical guide provides an in-depth exploration of the known polymorphs of this compound, detailing their synthesis, structural analysis, and the profound impact of crystal structure on their physicochemical properties.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different forms, or polymorphs, contain the same molecule but differ in their three-dimensional arrangement within the crystal lattice. This variation in packing can lead to significant differences in physical properties such as color, solubility, melting point, and chemical stability.

For this compound (2,9-DMQA), the presence of strong hydrogen bond donors (N-H) and acceptors (C=O) is a primary driver of its crystalline architecture.[3] The intermolecular N-H···O hydrogen bonds dictate the molecular packing, and subtle variations in these networks give rise to distinct polymorphs.[6] Research has identified at least two polymorphs of 2,9-DMQA, designated as the α-form and β-form.[7] These forms are distinguishable by their coloristic properties and their characteristic X-ray diffraction patterns.[7] The α-form is described as having a "super yellowish" red shade, while the β-form exhibits a "yellowish" red shade.[7] Understanding the structural basis for these differences is key to controlling the final properties of the pigment.

Synthesis and Control of Polymorphic Forms

The selective synthesis of a desired polymorph requires precise control over crystallization conditions. The primary synthesis of crude 2,9-DMQA involves the cyclization of 2,5-Di(4'-methylanilino)terephthalic acid in polyphosphoric acid.[7] The subsequent treatment, known as "acid slurry" or "finishing," is the critical step where polymorphic control is exerted.

Experimental Protocol: Polymorph-Selective Synthesis

This protocol describes the synthesis of 2,9-DMQA and the subsequent finishing steps to selectively yield the α and β polymorphs.[7]

Part A: Synthesis of Crude this compound

-

Combine 20.0 g of 2,5-Di(4'-methylanilino)terephthalic acid with 200 g of polyphosphoric acid in a suitable reactor.

-

Heat the mixture to 140°C and maintain with stirring for 3 hours to effect cyclization.

-

Cool the reaction mixture to 120°C.

Part B: Finishing to Obtain Specific Polymorphs

-

Rationale: The choice of alcohol in the quenching step is the determining factor for the resulting polymorph. The solvent influences the nucleation and growth kinetics of the crystals as they precipitate from the strong acid solution.

-

To Obtain the β-Polymorph (Yellowish Shade):

-

Prepare a quenching solution of sulfuric acid and methanol (MeOH).

-

Pour the hot (120°C) reaction mixture into the H₂SO₄/MeOH solution, kept at room temperature, over 5 minutes with vigorous stirring.

-

Stir the resulting acid slurry at a temperature between 60-120°C for a defined period (e.g., 5-180 minutes). Note: Increasing the slurry temperature tends to increase the crystal particle size.[7]

-

Quench the slurry by pouring it into 2 L of cold water.

-

Filter the precipitate and wash thoroughly with a 10% aqueous NaOH solution, followed by water until neutral, to yield approximately 18.5 g of the β-form of 2,9-DMQA.[7]

-

-

To Obtain the α-Polymorph (Super Yellowish Shade):

Part C: Polymorphic Transformation

-

Insight: The α-form is considered metastable relative to the β-form. A transition from the α to the β polymorph can be observed during the acid slurry process itself or by subsequent treatment.[7] The rate of this transformation can be measured in various organic solvents such as n-BuOH, xylene, or N-methylpyrrolidone (NMP).[7] This highlights the importance of kinetic versus thermodynamic control during crystallization.

Synthesis and Characterization Workflow

The overall process from synthesis to final characterization is a self-validating system where each step's outcome is verified before proceeding.

Caption: Experimental workflow for the synthesis and characterization of 2,9-DMQA polymorphs.

In-Depth Crystal Structure Analysis

While multiple polymorphs exist, a full single-crystal X-ray diffraction analysis has been reported for one form of 2,9-DMQA, providing a foundational understanding of its molecular packing.[8]

Crystallographic Data

The structure was solved from single crystals grown from the vapor phase and analyzed at a temperature of 123 K.[8] The molecule is entirely planar and possesses a center of inversion (point group Cᵢ).[6][8]

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₁₆N₂O₂ | [8] |

| CCDC Number | 203604 | [9] |

| Crystal System | Triclinic | [8] |

| Space Group | Pī (No. 2) | [8] |

| a (Å) | 3.865(3) | [8] |

| b (Å) | 6.372(3) | [8] |

| c (Å) | 15.78(2) | [8] |

| α (°) | 93.94(6) | [8] |

| β (°) | 91.51(8) | [8] |

| γ (°) | 100.00(6) | [8] |

| Volume (ų) | 381.5 | [8] |

| Z | 1 | [8] |

| Temperature (K) | 123 | [8] |

The Hydrogen Bonding Network

The defining feature of the 2,9-DMQA crystal structure is its extensive intermolecular hydrogen bonding. Each molecule is linked to two neighboring molecules via N-H···O bonds.[6][8] This arrangement does not form simple one-dimensional chains but rather a two-dimensional, sheet-like network.[6] This structural motif is also observed in other high-performance pigments like diketopyrrolopyrroles.[8]

Key hydrogen bond parameters:

The planarity of the molecule combined with this robust H-bonding network leads to a very stable, densely packed structure, which is responsible for the pigment's high thermal stability and low solubility.

Caption: Two-dimensional sheet-like hydrogen bonding in 2,9-DMQA.

Connecting Structure to Properties: Spectroscopic Characterization

The difference between polymorphs is not merely academic; it directly translates to observable properties, most notably color.

Crystallochromism: The Origin of Color

In solution (e.g., dimethylsulfoxide), 2,9-DMQA is pale yellow.[6] However, in the solid crystalline state, it is a vivid red. This phenomenon, known as crystallochromism, arises from strong intermolecular electronic interactions in the solid state. The "head-to-tail" alignment of transition dipoles, facilitated by the hydrogen bond network, causes a large bathochromic (red) shift in the absorption spectrum upon crystallization.[6] The subtle differences in molecular packing and H-bond geometry between the α and β polymorphs are therefore directly responsible for their distinct shades of red.

Differentiating Polymorphs with Advanced Techniques

While powder X-ray diffraction (PXRD) is the definitive method for identifying polymorphs, spectroscopic techniques offer complementary and often faster methods for phase identification, even in complex mixtures.

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the local molecular environment. Since polymorphs have different crystal lattices, their lattice phonon modes (typically below 150 cm⁻¹) will be distinct, providing a clear fingerprint for each form.[10] Differences in hydrogen bonding strength and molecular conformation will also appear in the mid-IR region, particularly in the N-H and C=O stretching frequencies.[10]

-

Terahertz Spectroscopy: This low-frequency technique probes the collective vibrational modes of the crystal lattice. It has been demonstrated that terahertz spectra can readily differentiate 2,9-DMQA from other quinacridone pigments like the β- and γ-polymorphs of unsubstituted quinacridone.[11] 2,9-DMQA exhibits its strongest absorption mode at approximately 7 THz, whereas the other quinacridones have their strongest mode near 9 THz, providing a clear diagnostic peak.[11]

Conclusion

The performance of this compound is intrinsically linked to its solid-state structure. The existence of at least two polymorphs, α and β, necessitates strict control over crystallization conditions, where solvent choice during the finishing process is the key determinant. The crystal structure is dominated by a robust, two-dimensional N-H···O hydrogen bond network that locks the planar molecules into a stable lattice. This specific packing is responsible for the material's desirable pigmentary properties and its characteristic crystallochromism. The combination of diffraction and advanced spectroscopic methods provides a powerful toolkit for researchers and industry professionals to identify, control, and ultimately harness the specific polymorphic forms of 2,9-DMQA for targeted applications.

References

- TECMOS. Pigment Red 122.

-

Takagi, K., et al. Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. ResearchGate. [Online] Available at: [Link]

-

Kozłowska, M., et al. (2025). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method. National Institutes of Health. [Online] Available at: [Link]

-

Mizuguchi, J., & Senju, T. Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. IS&T Digital Library. [Online] Available at: [Link]

- Grisanti, L., et al. (2020). Crystallochromism: A Hybrid Model for the Spectral Properties of Quinacridone Polymorphs.

-

Meeusen, F. (2010). Crystal Structure and Morphology Prediction of Organic Pigments. Radboud Repository. [Online] Available at: [Link]

-

Squires, A. D., et al. (2017). Distinguishing Quinacridone Pigments via Terahertz Spectroscopy: Absorption Experiments and Solid-State Density Functional Theory Simulations. The Journal of Physical Chemistry A, 121(18), 3423–3429. [Online] Available at: [Link]

-

Scilit. Polymorph of 2,9-Dichloroquinacridone and Their Electronic Properties. Scilit. [Online] Available at: [Link]

-

PubChem. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. National Center for Biotechnology Information. [Online] Available at: [Link]

-

The Royal Society of Chemistry. X-ray diffraction supplementary information. [Online] Available at: [Link]

-

Papagni, A., et al. Spectroscopic identification of quinacridone polymorphs for organic electronics. SciSpace. [Online] Available at: [Link]

-

Kozłowska, M., et al. The chemical structure of 2-9-dimethylquinacridone pigment. ResearchGate. [Online] Available at: [Link]

-

Braga, D., et al. (2009). Crystal Polymorphism and Multiple Crystal Forms. ResearchGate. [Online] Available at: [Link]

-

Mizuguchi, J., Senju, T., & Sakai, M. (2002). Crystal structure of 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione, C22H16N2O2, at 123 K. ResearchGate. [Online] Available at: [Link]

- Papagni, A., et al. (2012). Spectroscopic identification of quinacridone polymorphs for organic electronics.

Sources

- 1. tecmos.com [tecmos.com]

- 2. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 3. Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Spectroscopic identification of quinacridone polymorphs for organic electronics (2019) | Tommaso Salzillo | 14 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. library.imaging.org [library.imaging.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione | C22H16N2O2 | CID 70423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Distinguishing Quinacridone Pigments via Terahertz Spectroscopy: Absorption Experiments and Solid-State Density Functional Theory Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,9-Dimethylquinacridone (CAS: 980-26-7)

Foreword: Beyond the Color—A Molecule of Versatility

2,9-Dimethylquinacridone, known industrially as Pigment Red 122, is more than just a vibrant magenta colorant.[1] Its rigid, planar, and electron-rich pentacyclic structure, stabilized by intermolecular hydrogen bonds, imparts exceptional thermal and photostability.[2][3] These same core attributes, however, are what make it a compelling subject for advanced materials science. The interplay of its solid-state packing and electronic properties opens avenues in organic electronics, from light-emitting diodes to solar cells.[2][4] This guide moves beyond a simple catalog of properties to explore the fundamental science of this compound, explaining the causal links between its molecular architecture, its synthesis, and its diverse, high-performance applications.

Molecular Structure and Core Physicochemical Properties

The defining feature of the quinacridone family is the linear, fused five-ring system containing two amine (-NH) and two ketone (C=O) groups. In this compound, the addition of methyl groups at the 2 and 9 positions subtly modifies the electronic properties and crystal packing, enhancing stability and solubility compared to the unsubstituted parent compound.[1]

Chemical Identity

-

IUPAC Name: 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione[5]

-

Synonyms: C.I. Pigment Red 122, 2,9-Dimethyl quinacridone, Hostaperm Pink E[1][5]

-

CAS Number: 980-26-7[6]

-

Molecular Formula: C₂₂H₁₆N₂O₂[6]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 340.37 g/mol | [5] |

| Appearance | Vibrant red or magenta powder | [1][2] |

| Density | 1.4 - 1.5 g/cm³ | [7] |

| Heat Resistance | 280-300 °C | [7][8] |

| Light Fastness (Full Shade) | 8 (Excellent, on a scale of 1-8) | [7][8] |

| Solubility | Insoluble in water and most organic solvents | [2] |

| Oil Absorption | 40-65 g/100g | [7][8] |

Synthesis, Polymorphism, and Crystal Structure

The synthesis and subsequent processing of this compound are critical determinants of its final properties, particularly its color and performance as a pigment. The molecule's utility is intrinsically linked to its solid-state structure.

Core Synthesis Pathway

The most established industrial synthesis involves the cyclization of a substituted terephthalic acid derivative.[1][9] The causality behind this multi-step process is the controlled construction of the rigid, planar quinacridone core.

-

Intermediate Formation: The process begins with the synthesis of 2,5-di(p-toluidino)terephthalic acid. This key intermediate is typically formed through the condensation of succinosuccinate esters with p-toluidine, followed by oxidation.[2]

-

Ring Closure (Cyclization): The crucial step is the acid-catalyzed intramolecular cyclization of 2,5-di(p-toluidino)terephthalic acid. This is almost universally performed by heating the intermediate in polyphosphoric acid (PPA).[10][11] PPA serves as both a solvent and a powerful dehydrating agent, effectively driving the reaction to form the pentacyclic system. Temperatures are typically maintained around 140°C for several hours.[11]

-

Precipitation and Conditioning: The highly viscous PPA solution is then "drowned" by pouring it into a liquid such as a lower alcohol (e.g., methanol, isobutanol) or water, often containing sulfuric acid.[9][11] This step precipitates the crude this compound. The choice of alcohol and the subsequent heating (conditioning) of this "acid slurry" is a critical control point for determining the final crystal form and particle size.[9][11]

Caption: Simplified workflow for the synthesis of Pigment Red 122.

Polymorphism and Crystal Structure: The Origin of Color

The vibrant color of this compound is not a property of an isolated molecule but of its collective arrangement in the solid state.[12] In solution, it is pale yellow; as a solid, it is a vivid red. This significant bathochromic (red) shift is a direct consequence of strong intermolecular interactions.[12]

-

Hydrogen Bonding Network: The molecule is entirely planar. In its crystal lattice, the N-H group of one molecule forms a strong hydrogen bond with the C=O group of a neighboring molecule.[12][13]

-

Two-Dimensional Sheets: Unlike the parent quinacridone which forms a 3D "hunter's fence" network, this compound organizes into a two-dimensional, sheet-like H-bond network.[12] This arrangement is characteristic and influences the pigment's properties.

-

π-π Stacking: These hydrogen-bonded sheets are then stacked, allowing for significant π-π interactions between the aromatic cores of molecules in adjacent sheets. This close packing and electronic coupling are crucial for both its color and its semiconductor properties.[2]

-

Polymorphs: At least two crystal forms, designated α (super yellowish shade) and β (yellowish shade), have been identified.[11] The specific polymorph obtained depends heavily on the solvent and temperature conditions used during the precipitation and conditioning steps of synthesis. For example, using n-butanol tends to favor the α-form, while methanol favors the β-form.[11]

Spectroscopic and Electronic Properties

The electronic behavior of this compound underpins its utility in optoelectronic applications. Its ability to absorb visible light, fluoresce, and transport charge carriers is a direct result of its extended π-conjugated system.

UV-Visible Absorption and Fluorescence

-

Solution Spectra: In dimethylsulfoxide (DMSO), this compound exhibits a primary absorption band starting around 532 nm.[12] This absorption corresponds to the π-π* electronic transition of the conjugated core.

-

Solid-State Spectra: In the solid state, a significant bathochromic shift occurs. The absorption edge moves to longer wavelengths, with the main absorption peak appearing around 570-580 nm.[12] This shift is primarily attributed to the resonance interactions between the transition dipoles of adjacent, tightly packed molecules in the crystal lattice.[12]

-

Fluorescence: Quinacridone derivatives are known for their intense fluorescence in a dispersed state, a property that is leveraged in organic light-emitting diodes (OLEDs).[2][4]

Electronic Structure and Charge Transport

The ordered, π-stacked arrangement in the solid state facilitates the movement of charge carriers (holes and electrons), making it a p-type organic semiconductor.[2][14]

-

HOMO/LUMO Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels dictate the material's charge injection and transport properties. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate these values and predict the material's suitability for specific electronic device architectures.[15][16]

-

Carrier Mobility: While the parent quinacridone has established semiconductor properties, derivatives are actively being developed to improve performance. For instance, co-polymers incorporating a quinacridone unit, such as Poly[quinacridone-alt-quaterthiophene] (PQCQT), have demonstrated respectable hole mobilities in the range of 2.0 x 10⁻² cm²/(Vs) in organic field-effect transistors (OFETs).[14][17]

Applications in Science and Technology

The unique combination of stability, color, and semiconductor properties makes this compound a versatile material.

High-Performance Pigments

This remains its primary industrial application. Its excellent lightfastness, thermal stability, and high color strength make it a choice pigment for demanding applications.[1][18]

-

Automotive and Industrial Coatings: Used in car paints and other robust coatings that require exceptional durability and weather resistance.[2]

-

Plastics and Inks: Its stability allows it to be incorporated into various polymers and printing inks without degradation.[3][8] It is a common magenta pigment in inkjet printing.[2]

Organic Electronics

The semiconductor properties of quinacridones are harnessed in a range of optoelectronic devices.[2][4]

-

Organic Light-Emitting Diodes (OLEDs): Quinacridone derivatives can be used as efficient emitters. They are typically doped at very low concentrations into a host material layer within the OLED stack. Their high fluorescence quantum yield leads to bright and efficient light emission. Devices have been fabricated where even a sub-monolayer of a quinacridone derivative acts as the primary emitting site, achieving high efficiency.[19]

-

Organic Solar Cells (OSCs): The strong absorption in the visible spectrum makes this compound and its derivatives potential donor materials in bulk-heterojunction solar cells.[15][20] Research focuses on functionalizing the quinacridone core to tune its absorption range and energy levels for better efficiency.[20]

-

Organic Field-Effect Transistors (OFETs): The ability to form ordered thin films with good charge carrier mobility allows for the use of quinacridone-based materials as the active channel in OFETs, which are fundamental components of flexible electronics and sensors.[14][17]

Caption: Role of 2,9-DMQA as a dopant in an OLED emissive layer.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, synthesized from published methods.[10][11]

Protocol: Synthesis via PPA Cyclization

Objective: To synthesize crude this compound from 2,5-di(p-toluidino)terephthalic acid.

Materials:

-

2,5-di(p-toluidino)terephthalic acid (DTTA)

-

Polyphosphoric acid (PPA)

-

Methanol (or other suitable lower alcohol)

-

Deionized water

-

50% (w/w) Sodium hydroxide solution

-

Reaction flask with mechanical stirrer, thermometer, and nitrogen inlet

-

Heating mantle

Procedure:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add 200g of polyphosphoric acid.

-

Reactant Addition: While stirring under a slow nitrogen purge, slowly add 20.0g of 2,5-di(p-toluidino)terephthalic acid in small portions. Ensure each portion dissolves before adding the next. Use a water bath to maintain the temperature below 60°C during this exothermic addition.

-

Cyclization Reaction: Once all DTTA is dissolved, heat the viscous solution to 140°C and maintain this temperature with stirring for 3 hours. The solution will become deeply colored.

-

Precipitation (Drowning): In a separate large beaker with vigorous stirring, prepare a solution of sulfuric acid and methanol (specific ratios determine the resulting polymorph).[11] Cool the PPA reaction mixture to 120°C and pour it carefully but quickly into the stirred alcohol/acid mixture. A fine precipitate will form immediately.

-

Conditioning: Heat the resulting acid slurry to a desired temperature (e.g., 60-120°C) and stir for 1-3 hours. This step allows for crystal growth and phase transition.

-

Isolation: Pour the hot slurry into 2 liters of cold deionized water. Filter the precipitate using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Then, wash with a 10% aqueous NaOH solution to remove any acidic residues, followed by a final wash with deionized water until the filtrate is neutral again.

-

Drying: Dry the resulting pigment in a vacuum oven at 80°C overnight. The final product is a fine, magenta powder.

Protocol: Thin-Film Deposition for Characterization

Objective: To prepare a thin film of this compound for spectroscopic or electronic analysis.

Method: Thermal Evaporation

-

Substrate Preparation: Use a suitable substrate (e.g., quartz for UV-Vis, silicon wafer with dielectric for OFETs). Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.

-

Vacuum System: Place the cleaned substrate and a crucible containing a small amount (10-20 mg) of purified this compound into a high-vacuum thermal evaporation chamber.

-

Evaporation: Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

-

Deposition: Heat the crucible until the material begins to sublimate. Deposit the material onto the substrate at a controlled rate (e.g., 0.1-0.2 Å/s), monitored by a quartz crystal microbalance.

-

Annealing (Optional): Post-deposition, the film can be annealed in-situ or ex-situ at a specific temperature (e.g., 150°C) to improve crystallinity and molecular ordering.[14]

Safety and Handling

-

General: this compound is a stable solid powder. Handle using standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Synthesis Hazards: The synthesis protocol involves strong acids (PPA, H₂SO₄) and heating. Perform all steps in a chemical fume hood. PPA is highly corrosive and viscous; handle with extreme care. The "drowning" step can be highly exothermic and should be done with caution.

References

- Smolecule. (n.d.). Buy this compound | 980-26-7.

- PrepChem.com. (n.d.). Synthesis of this compound.

- Royal Society of Chemistry. (n.d.). Quinacridone-based π-conjugated electronic materials.

- Wikipedia. (n.d.). Quinacridone.

- University of Seoul. (2017). Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications. IEEE Journal of the Electron Devices Society, 5(3), 209-213.

- Mizuguchi, J., & Senju, T. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. IS&T Library.

- ResearchGate. (n.d.). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments.

- European Patent Office. (1998). PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND (EP 0567651 B1).

- National Institutes of Health. (n.d.). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method.

- IEEE Xplore. (2017). Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications.

- PubChem. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione.

- Unknown Source. (n.d.).

- PubMed. (n.d.). Quinacridone-based molecular donors for solution processed bulk-heterojunction organic solar cells.

- ResearchGate. (2023). N,N'-substituted Quinacridones for Organic Electronic Devices Applications.

- National Institutes of Health. (n.d.). Dimethylquinacridone | C22H16N2O2 | CID 129701041.

- PrepChem.com. (n.d.). Synthesis of quinacridone.

- Colorchem. (n.d.).

- Fineland Chem. (2024). Technical Data Sheet: Pigment Red 122 DuraPaint®65122H.

- Alfa Chemistry. (n.d.). CAS 980-26-7 Pigment Red 122.

- ResearchGate. (n.d.). Crystal structure of 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14- dione, C22H16N2O2, at 123 Κ.

- Uttarakhand Open University. (2023). Journal of Photochemistry & Photobiology, A.

- Santa Cruz Biotechnology. (n.d.). Pigment Red 122 | CAS 980-26-7.

- ChemicalBook. (n.d.). 16043-40-6(Pigment Red 122) Product Description.

- Hangzhou Epsilon Chemical Co.,Ltd. (n.d.).

- Radboud Repository. (n.d.). Crystal Structure and Morphology Prediction of Organic Pigments.

- Google Patents. (1965). Process for the preparation of 2:9-dimethyl-quinacridine-7:14-dione (US3200122A).

- ResearchGate. (2023). Photovoltaic Characteristics of Organic Heterocyclic 2,9-dimethyl Quinacridone in Different Solvents Using DFT Approach | Request PDF.

- ResearchGate. (n.d.). Quinacridone sub-monolayer as efficient emitter in OLEDs | Request PDF.

Sources

- 1. Buy this compound | 980-26-7 [smolecule.com]

- 2. Quinacridone - Wikipedia [en.wikipedia.org]

- 3. Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122 (this compound) Modified by Silanes Using Pulverization Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinacridone-based π-conjugated electronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione | C22H16N2O2 | CID 70423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. finelandchem.com [finelandchem.com]

- 8. kingchemglobal.com [kingchemglobal.com]

- 9. data.epo.org [data.epo.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. library.imaging.org [library.imaging.org]

- 13. researchgate.net [researchgate.net]

- 14. pure.uos.ac.kr [pure.uos.ac.kr]

- 15. uou.ac.in [uou.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 18. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]

- 19. researchgate.net [researchgate.net]

- 20. Quinacridone-based molecular donors for solution processed bulk-heterojunction organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Properties of C22H16N2O2

A Senior Application Scientist's Synthesis of Core Chemical Attributes, Synthetic Pathways, and Emergent Applications for Researchers and Drug Development Professionals.

The molecular formula C22H16N2O2 represents a fascinating scaffold with significant implications in materials science and burgeoning potential in therapeutic applications. This guide provides a comprehensive technical overview of the core properties, synthesis, and characterization of the most prominent isomer of this formula, 2,9-Dimethylquinacridone, while also exploring the broader context of quinacridone derivatives in drug development.

The Landscape of C22H16N2O2 Isomers: A Focus on this compound

While multiple structural isomers of C22H16N2O2 are theoretically possible, the scientific literature is overwhelmingly dominated by one highly stable and commercially significant isomer: 2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione , commonly known as This compound or Pigment Red 122 .[1][2] Its pentacyclic aromatic structure forms a robust, planar molecule with extensive π-conjugation, which is the basis for its intense color and remarkable stability.[3]

This guide will primarily focus on this key isomer due to the wealth of available data and its established applications. Other isomers are not well-characterized or widely synthesized in the available scientific literature.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

The utility of this compound in its various applications stems from its robust physicochemical properties. Its high melting point, thermal stability, and insolubility in most solvents are defining characteristics.[3][4]

| Property | Value | Source(s) |

| Molecular Weight | 340.37 g/mol | [3] |

| Appearance | Bright bluish-red powder | [3] |

| Melting Point | High melting point (decomposes at high temperatures) | [5] |

| Density | 1.4 - 1.5 g/cm³ | [6] |

| Solubility | Insoluble in water and most organic solvents | [7] |

| Heat Resistance | 280-300 °C | [3][8] |

| Light Fastness | Excellent (7-8 on the Blue Wool Scale) | [8][9] |

| UV-Vis Absorption (in DMSO) | λmax ≈ 532 nm | [10] |

| Specific Surface Area | 62 m²/g | [6] |

Spectroscopic Characterization:

-

UV-Visible Spectroscopy: In solution (e.g., dimethyl sulfoxide), this compound exhibits a pale yellow color with absorption maxima around 532 nm.[10] In the solid state, intermolecular hydrogen bonding and π-π stacking lead to a significant bathochromic shift, resulting in its characteristic vivid red color.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to N-H stretching and C=O stretching, which are indicative of the quinacridone core. The positions of these bands can be influenced by the crystalline form (polymorphism) of the pigment.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its low solubility, obtaining high-resolution NMR spectra can be challenging. However, in suitable solvents, ¹H and ¹³C NMR spectroscopy can confirm the symmetrical nature of the molecule and the presence of the methyl and aromatic protons and carbons.

-

Mass Spectrometry: Electron impact mass spectrometry of the parent quinacridone shows a strong molecular ion peak. The fragmentation pattern of this compound would be expected to show losses of methyl groups and other fragments characteristic of the stable aromatic core.[12][13]

Synthesis of this compound: A Step-by-Step Protocol

The industrial synthesis of this compound is a multi-step process that involves the condensation of a dialkyl succinylsuccinate with an aniline derivative, followed by cyclization and oxidation.[5][14] A common laboratory-scale synthesis involves the cyclization of 2,5-di(p-tolylamino)terephthalic acid.[15]

Experimental Protocol: Cyclization of 2,5-di(p-tolylamino)terephthalic acid [15]

-

Preparation of the Cyclization Agent: In a mechanically stirred beaker, mix 200 ml of polyphosphoric acid and 100 ml of 85% phosphoric acid. Allow the mixture to cool to 40°C.

-

Addition of Starting Material: Gradually add 30 grams of 2,5-di(p-tolylamino)terephthalic acid in small portions with intense agitation. Ensure each portion dissolves before adding the next, maintaining the temperature below 60°C using an external water bath.

-

Cyclization Reaction: Transfer the resulting solution to a 500 ml round-bottom flask equipped with a mechanical stirrer, drying tube, nitrogen inlet, and thermometer. Heat the solution to 100°C over 45 minutes with stirring and hold at this temperature for another 45 minutes.

-

Precipitation: Pour the hot reaction mixture into 2 liters of water with vigorous mechanical stirring to precipitate the crude product.

-

Purification:

-

Filter the precipitate and wash it with water until the filtrate is acid-free.

-

Suspend the filter cake in 2 liters of water and adjust the pH to 12 with a 50 wt% aqueous NaOH solution.

-

Heat the suspension to 60°C for 15 minutes with continued stirring and filter while warm.

-

Wash the filter cake with water and dry it in a vacuum oven at 70-80°C to yield the final this compound product.

-

Caption: A simplified workflow for the synthesis of this compound.

Applications Beyond Pigmentation: A Horizon of Possibilities

While the primary application of this compound is as a high-performance pigment in paints, plastics, and inks due to its exceptional color and stability, its unique electronic properties have opened up new avenues of research.[3][7]

Organic Electronics:

The planar, π-conjugated structure of quinacridones allows for efficient charge transport, making them promising materials for organic electronics.[16] Research is actively exploring their use in:

-

Organic Field-Effect Transistors (OFETs): Quinacridone derivatives have been investigated as the active semiconductor layer in OFETs.[7]

-

Organic Solar Cells (OSCs): Their strong absorption in the visible spectrum makes them suitable as donor or acceptor materials in the active layer of OSCs.[11]

-

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some quinacridone derivatives can be harnessed for use as emissive materials in OLEDs.[16]

The performance of these devices is highly dependent on the molecular packing and morphology of the quinacridone thin films, which can be influenced by the choice of polymorph and deposition conditions.[5]

Biological Activity and Potential in Drug Development

The quinacridone scaffold, while not traditionally associated with pharmaceuticals, is gaining attention for its potential in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill cancer cells.[17][18]

Mechanism of Action in Photodynamic Therapy:

-

Photosensitizer Accumulation: Quinacridone derivatives can be designed to selectively accumulate in tumor cells.[17]

-

Light Activation: Upon irradiation with light of a specific wavelength, the quinacridone derivative is excited to a triplet state.

-

Energy Transfer and ROS Generation: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[17]

-

Induction of Cell Death: The ROS cause oxidative damage to cellular components, leading to cell death through apoptosis and/or necrosis.[4]

Caption: Simplified mechanism of quinacridone-mediated photodynamic therapy.

Affected Signaling Pathways:

The oxidative stress induced by PDT can activate various cellular signaling pathways. While specific research on this compound is limited, studies on PDT in general indicate that the generated ROS can trigger pathways leading to both cell death and cell survival.[4]

-

Apoptotic Pathways: ROS can damage mitochondria, leading to the release of cytochrome c and the activation of caspase cascades, ultimately resulting in apoptosis.

-

Stress Response and Survival Pathways: PDT-induced oxidative stress can also activate pro-survival pathways as a cellular defense mechanism. These include the activation of transcription factors like NF-κB and NRF2 , which upregulate the expression of antioxidant and anti-apoptotic genes.[4] For drug development professionals, understanding and potentially inhibiting these survival pathways could enhance the efficacy of PDT.

Conclusion and Future Directions

The molecular formula C22H16N2O2 is predominantly represented by the robust and versatile compound, this compound. While its legacy is firmly rooted in the pigment industry, its future is increasingly pointing towards high-tech applications in organic electronics and medicine. For researchers, the exploration of its polymorphism and the synthesis of novel derivatives with tailored electronic properties remain fertile ground. For drug development professionals, the quinacridone scaffold presents an intriguing and relatively underexplored platform for the development of novel photosensitizers for photodynamic therapy. Further research into the specific cellular targets and signaling pathways modulated by these compounds will be crucial in translating their potential into clinical applications.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinacridone derivative as a new photosensitizer: Photodynamic effects in cells and in vivo. Retrieved from [Link]

-

RSC Publishing. (n.d.). Quinacridone-based π-conjugated electronic materials. Retrieved from [Link]

-

RSC Publishing. (n.d.). Spectroscopic identification of quinacridone polymorphs for organic electronics. Retrieved from [Link]

- Google Patents. (n.d.). CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment.

-

WordPress. (2018, November 15). ORGANIC PIGMENTS: Pigment Red 122 (P.R.122),Physical, Chemical Properties and Applications. Retrieved from [Link]

-

European Patent Office. (1998, June 24). PROCESS FOR PREPARING PIGMENT FROM this compound COMPOUND - EP 0567651 B1. Retrieved from [Link]

-

Sudarsan. (n.d.). Pigment Red 122. Retrieved from [Link]

-

University of Seoul. (2017, May). Development of Organic Semiconductors Based on Quinacridone Derivatives for Organic Field-Effect Transistors: High-Voltage Logic Circuit Applications. Retrieved from [Link]

-

MDPI. (n.d.). Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow. Retrieved from [Link]

-

L COLOR. (n.d.). Pigment red 122 (pr122). Retrieved from [Link]

-

IS&T | Library. (n.d.). Color Generation Mechanism of Quinacridone Derivatives as Viewed from the Intermolecular Hydrogen Bond. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Studies on Quinacridone Pigments. V. 2, 9-Dimethyl Quinacridone Pigments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies. Retrieved from [Link]

-

YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photodynamic Therapy (PDT): PDT Mechanisms. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0143450). Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. Retrieved from [Link]

-

ResearchGate. (2022, September 21). Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the Azirinyl Cation and Its Isomers | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization Of The Azirinyl Cation And Its Isomers. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Retrieved from [Link]

-

Frontiers. (n.d.). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0143450). Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of 2-9-dimethylquinacridone pigment.. Retrieved from [Link]

-

MDPI. (2021, January 31). Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from [Link]

Sources

- 1. jacksonsart.com [jacksonsart.com]

- 2. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111019387A - Preparation method of 2, 9-dimethyl quinacridone violet red pigment - Google Patents [patents.google.com]

- 4. CN1521218A - Process for preparation of quinacridone series pigments - Google Patents [patents.google.com]

- 5. liquitex.com [liquitex.com]

- 6. chsopensource.org [chsopensource.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. data.epo.org [data.epo.org]

- 13. prepchem.com [prepchem.com]

- 14. Crystal structure prediction of organic pigments: quinacridone as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,9-Dimethylquinacridone in Organic Solvents

Abstract

2,9-Dimethylquinacridone, also widely known as Pigment Red 122 (C.I. 73915), is a high-performance organic pigment prized for its vibrant bluish-red hue, exceptional lightfastness, and thermal stability.[1][2] These properties have cemented its use in demanding applications such as automotive coatings, plastics, and high-grade printing inks.[2][3] However, for researchers, particularly in fields like drug development where solubility is a critical parameter for formulation and delivery, understanding the behavior of this molecule in organic solvents is paramount. This guide provides a comprehensive technical overview of the solubility of this compound, delving into the underlying molecular principles, presenting available solubility data, and outlining a robust experimental protocol for its determination.

Introduction: The Quinacridone Challenge

Quinacridone pigments, as a class, are notoriously insoluble in water and most common organic solvents.[4][5][6] This low solubility is a direct consequence of their molecular structure. The planar, pentacyclic aromatic core, featuring both N-H donor and C=O acceptor groups, facilitates extensive intermolecular hydrogen bonding.[4] This strong network of hydrogen bonds, coupled with π-π stacking interactions between the aromatic rings, results in a highly stable crystal lattice that is difficult for solvent molecules to disrupt.[4]

The introduction of two methyl groups at the 2 and 9 positions in this compound subtly alters its properties compared to the unsubstituted parent quinacridone molecule. While still largely insoluble, these methyl groups can influence the crystal packing and electronic properties, leading to slight enhancements in solubility and stability in certain organic media.[2]

Molecular Structure and Physicochemical Drivers of Solubility

To comprehend the solubility of this compound, one must first appreciate its molecular architecture and the resulting intermolecular forces.

-

Core Structure: A rigid, planar system of five fused rings.

-

Key Functional Groups: Two secondary amine groups (N-H) and two ketone groups (C=O). These are the primary sites for hydrogen bonding.

-

Substituents: Two methyl (-CH₃) groups at the 2 and 9 positions.

The dominant factor governing the low solubility is the strong intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of an adjacent molecule. This creates a robust, crystalline structure that requires significant energy to solvate.[4]

Caption: Intermolecular Hydrogen Bonding in Quinacridones.

Qualitative and Quantitative Solubility Overview

Precise quantitative solubility data for this compound is scarce in publicly available literature, largely because its solubility is very low in most common solvents. The interaction is often described as a dispersion rather than a true solution.[9] However, based on technical data sheets and scientific principles, we can construct a qualitative and semi-quantitative understanding.

The principle of "like dissolves like" provides a useful starting point. Solvents with some degree of polarity and the ability to participate in hydrogen bonding are more likely to interact with the polar groups of the quinacridone molecule.

Table 1: Solubility Profile of this compound in Various Organic Solvents

| Solvent Class | Example Solvent(s) | Polarity | Interaction & Solubility | Rationale |

| Polar Protic | Ethanol | Polar | Limited Dispersion | The solvent's hydroxyl group can interact with the pigment's polar C=O and N-H groups, aiding dispersion. However, the interaction is not strong enough to overcome the pigment's crystal lattice energy for significant dissolution.[9] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Polar | Limited to Moderate Solubility/Dispersion | These solvents have dipole moments that can interact with the polar parts of the pigment. Solvents like DMSO and NMP are known to be better for pigments, but true solubility remains low. Acetone can dissolve the pigment to some extent.[9][10] |

| Non-Polar Aromatic | Toluene, Xylene | Non-Polar | Very Poor / Insoluble | The interaction between the non-polar solvent and the polar pigment is weak. The pigment particles are likely to aggregate and settle over time.[9] |

| Halogenated | Chloroform | Polar | Limited Dispersion | Can interact with the pigment to some degree, but generally not a preferred solvent. |

| Strong Acids | Concentrated Sulfuric Acid | Highly Polar | Soluble | Concentrated sulfuric acid is one of the few solvents that can dissolve quinacridones. This is a destructive process involving protonation of the molecule and is used in synthesis and analysis, not for formulation.[3][11] |

| Aqueous | Water | Highly Polar | Insoluble | The strong hydrogen bonding network of water cannot effectively solvate the large, non-polar aromatic regions of the quinacridone molecule.[4][12] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a robust experimental methodology is crucial. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a target organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute concentration.

Materials and Equipment

-

This compound (Pigment Red 122) powder

-

Target organic solvent(s) of high purity

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Centrifuge capable of high speeds

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Scintillation vials or sealed glass tubes

Workflow for Solubility Measurement

Caption: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Standard Curve: a. Accurately weigh a small amount of this compound and dissolve it in a "good" solvent where it has known, albeit low, solubility (e.g., DMSO or by using sulfuric acid followed by careful dilution, if necessary for stock creation). b. Prepare a series of serial dilutions of this stock solution with the target solvent to create standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. d. Plot a calibration curve of absorbance versus concentration. This curve will be used to determine the concentration of the unknown saturated samples.

-

Sample Preparation and Equilibration: a. Add an excess amount of this compound powder to a known volume of the target solvent in a sealed vial. The key is to have undissolved solid remaining at the end of the experiment, ensuring the solution is saturated. b. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours). This ensures that the maximum amount of solute has dissolved.

-